molecular formula C13H18BrNO B215707 2-(4-bromophenyl)-N-(pentan-3-yl)acetamide

2-(4-bromophenyl)-N-(pentan-3-yl)acetamide

Cat. No.: B215707
M. Wt: 284.19 g/mol
InChI Key: RYOUEZGXUUBWER-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(pentan-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to an acetamide moiety, with an ethylpropyl substituent on the nitrogen atom

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-(4-bromophenyl)-N-pentan-3-ylacetamide

InChI

InChI=1S/C13H18BrNO/c1-3-12(4-2)15-13(16)9-10-5-7-11(14)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

RYOUEZGXUUBWER-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)CC1=CC=C(C=C1)Br

Canonical SMILES

CCC(CC)NC(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(pentan-3-yl)acetamide typically involves the reaction of 4-bromobenzoyl chloride with N-(1-ethylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(pentan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-(pentan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(pentan-3-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethylpropyl substituent may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-ethylpropyl)acetamide
  • 2-(4-fluorophenyl)-N-(1-ethylpropyl)acetamide
  • 2-(4-methylphenyl)-N-(1-ethylpropyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(pentan-3-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can lead to different interactions with molecular targets and distinct chemical properties.

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